molecular formula C24H24N2O6 B568933 9-Propoxymethyl-10-hydroxy Camptothecin CAS No. 1379512-11-4

9-Propoxymethyl-10-hydroxy Camptothecin

Cat. No. B568933
CAS RN: 1379512-11-4
M. Wt: 436.464
InChI Key: VOZKRPHWHPUYPR-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Propoxymethyl-10-hydroxy Camptothecin is a biochemical used for proteomics research . It’s a derivative of Camptothecin, a natural plant alkaloid that shows potent antitumor activity by targeting intracellular topoisomerase I .


Synthesis Analysis

The synthesis of Camptothecin and its derivatives has been a subject of research. For instance, an expeditious total synthesis of (S)-camptothecin and (S)-10-hydroxycamptothecin has been accomplished, starting from readily available and inexpensive materials . Another study reported the unexpected synthesis of a novel camptothecin analogue, 9-methyl-10-hydroxycamptothecin, from 10-hydroxycamptothecin in two steps .


Molecular Structure Analysis

The molecular formula of 9-Propoxymethyl-10-hydroxy Camptothecin is C24H24N2O6, and its molecular weight is 436.46 .


Chemical Reactions Analysis

The oxidation of camptothecin and its analogues is central in the semi-synthesis of a wide variety of camptothecin-derived drugs . A series of 9-(alkylthiomethyl)-10-hydroxycamptothecins and pyrano-fused camptothecin derivatives were synthesized via the reaction of topotecan hydrochloride with various thiols and alkyl vinyl ethers respectively .

Scientific Research Applications

Cancer Treatment

9-Propoxymethyl-10-hydroxy Camptothecin is a derivative of Camptothecin, which is primarily used for various cancer treatments. It functions through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and cell division in cancer cells .

Anti-proliferative Activity

This compound exhibits significant anti-proliferative properties, which means it can inhibit the growth and spread of cancer cells. This activity is beneficial for controlling tumors and preventing metastasis .

Anti-fungal Properties

Camptothecin derivatives have shown promising results as antifungal agents. They can be effective against fungal human pathogens like Candida albicans, Aspergillus flavus, and A. parasiticus .

Insecticidal Effects

The unique structure of Camptothecin also lends itself to insecticidal properties, making it a potential candidate for pest control in agricultural settings .

Anti-SARS-CoV-2 Potential

Recent studies have indicated that Camptothecin derivatives may have properties that can combat SARS-CoV-2, the virus responsible for COVID-19. This opens up a new avenue for research in antiviral treatments .

Safety and Hazards

Camptothecin is toxic if swallowed and may cause genetic defects . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection. If swallowed, it’s advised to immediately call a poison center or doctor .

Future Directions

The future of Camptothecin and its derivatives lies in overcoming its limitations through structural modifications and advanced delivery systems. Nanomedicine can significantly improve the stability and water solubility of Camptothecin . The development of selective Camptothecin derivatives with advanced delivery systems, informed by emerging biological insights, holds promise for fully unleashing Camptothecin’s anti-cancer potential .

properties

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-3-7-31-11-15-14-8-13-10-26-19(21(13)25-18(14)5-6-20(15)27)9-17-16(22(26)28)12-32-23(29)24(17,30)4-2/h5-6,8-9,27,30H,3-4,7,10-12H2,1-2H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKRPHWHPUYPR-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Propoxymethyl-10-hydroxy Camptothecin

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